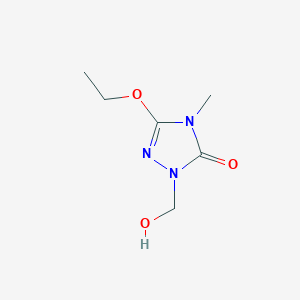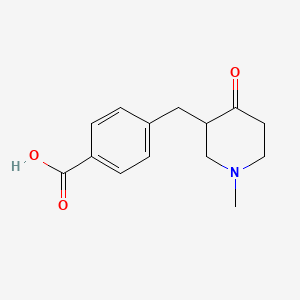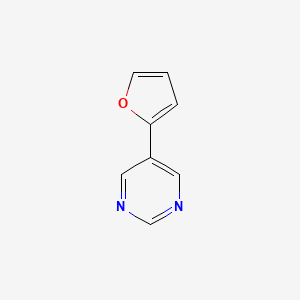
5-(Furan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, which undergoes heterocyclization to form the desired pyrimidine derivative . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may require the presence of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Furan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)pyrimidine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of thymidine kinase in herpes simplex virus, where it competes with the natural substrate and prevents viral replication . The molecular targets and pathways involved often include key enzymes or receptors in the biological system being studied.
Comparison with Similar Compounds
5-(Thien-2-yl)pyrimidine: Similar structure with a thiophene ring instead of a furan ring.
2-(Furan-2-yl)pyrimidine: Substitution at the 2-position instead of the 5-position.
5-(Furan-2-yl)-2,4-diaminopyrimidine: Additional amino groups at the 2- and 4-positions.
Uniqueness: 5-(Furan-2-yl)pyrimidine is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
63558-71-4 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H |
InChI Key |
SIPOYUWCPURHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)



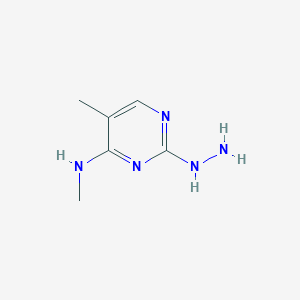
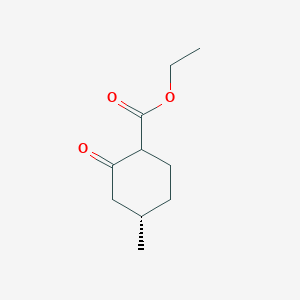
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
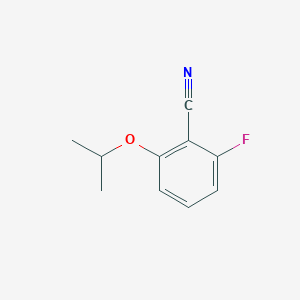
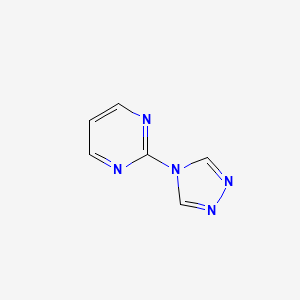
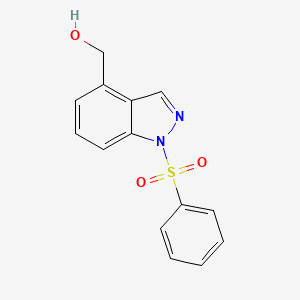
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
